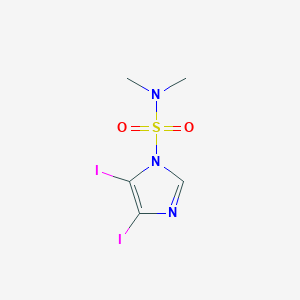

4,5-Diiodo-N,N-dimethyl-1H-imidazole-1-sulfonamide

Overview

Description

“4,5-Diiodo-N,N-dimethyl-1H-imidazole-1-sulfonamide” is a chemical compound with the molecular formula C5H7I2N3O2S . It has a molecular weight of 427 .

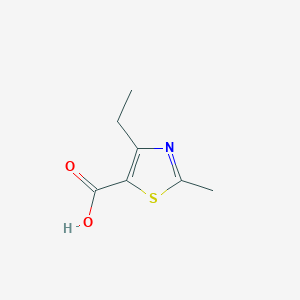

Molecular Structure Analysis

The molecular structure of “4,5-Diiodo-N,N-dimethyl-1H-imidazole-1-sulfonamide” consists of an imidazole ring which is a five-membered ring with two non-adjacent nitrogen atoms. The ring is substituted at the 4 and 5 positions with iodine atoms, and at the 1 position with a sulfonamide group that is further substituted with two methyl groups .Physical And Chemical Properties Analysis

The compound has a molecular weight of 427 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications

Tautomeric Behavior and Molecular Conformation Studies

Sulfonamide derivatives, such as 4,5-Diiodo-N,N-dimethyl-1H-imidazole-1-sulfonamide, are crucial in bioorganics and medicinal chemistry, particularly for studying molecular conformations or tautomeric forms. These forms are directly related to pharmaceutical and biological activities. Spectroscopic methods like infrared and nuclear magnetic resonance are used to identify tautomeric forms of similar compounds (Erturk et al., 2016).

Synthesis and Structural Characterization for Anticancer Applications

The synthesis of sulfonamide derivatives, including those with imidazole structures, has been studied for their potential in anticancer applications. Structural characterizations are confirmed through analytical and spectral data, demonstrating the potential of these compounds in inhibiting cancer cell growth (El-Gaby et al., 2017).

Impurity Characterization in Agrochemicals

In agrochemical research, identifying and characterizing byproducts or impurities, such as certain imidazole sulfonamide compounds, is critical for public health and safety. Techniques like HPLC analysis, NMR, and computational studies are employed to understand the formation and properties of these impurities (Kannoujia et al., 2023).

Role in Enzyme Inhibition Studies

Studies on pyrazoline benzensulfonamides, which share structural similarities with 4,5-Diiodo-N,N-dimethyl-1H-imidazole-1-sulfonamide, have shown significant enzyme inhibition activities. Such compounds are vital in understanding the inhibition mechanisms of enzymes like carbonic anhydrases and acetylcholinesterase (Ozmen Ozgun et al., 2019).

Synthesis Techniques in Organic Chemistry

The synthesis of functionalized imidazole derivatives, including those resembling 4,5-Diiodo-N,N-dimethyl-1H-imidazole-1-sulfonamide, is important in organic chemistry. Techniques like solvent-free medium synthesis and one-pot reactions are explored for efficient production of such compounds (Ran et al., 2015).

Herbicidal Activity and Agricultural Applications

Imidazole sulfonamides have been evaluated for their herbicidal activities, assessing their impact on various species and providing insights into developing new agrochemicals (Ren et al., 2000).

Antimicrobial and Antioxidant Activity

Research on pyrazole-based sulfonamide derivatives, related to imidazole sulfonamides, highlights their significant antimicrobial and antioxidant activities, which is crucial for pharmaceutical development (Badgujar et al., 2018).

Cytotoxicity Testing and Anticancer Research

Studies on imidazole derivatives, similar to 4,5-Diiodo-N,N-dimethyl-1H-imidazole-1-sulfonamide, include cytotoxicity testing against cancer cell lines, contributing to the understanding of their potential use in cancer treatment (Balewski et al., 2020).

Safety and Hazards

properties

IUPAC Name |

4,5-diiodo-N,N-dimethylimidazole-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7I2N3O2S/c1-9(2)13(11,12)10-3-8-4(6)5(10)7/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCLUKJLHQKEGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1C=NC(=C1I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7I2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378425 | |

| Record name | 4,5-Diiodo-N,N-dimethyl-1H-imidazole-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Diiodo-N,N-dimethyl-1H-imidazole-1-sulfonamide | |

CAS RN |

198127-92-3 | |

| Record name | 4,5-Diiodo-N,N-dimethyl-1H-imidazole-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

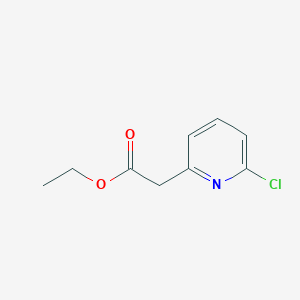

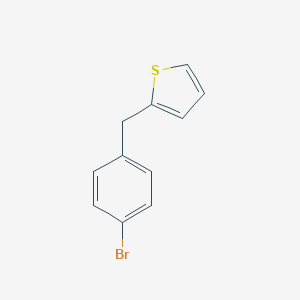

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

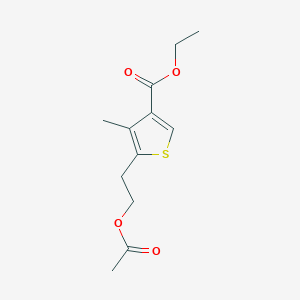

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Methoxybenzyl)-2,3-dihydro-imidazo[1,2-A]pyridin-1-ium](/img/structure/B179068.png)